molecular formula C18H31N2O10P B025839 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt CAS No. 107475-10-5

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt

Cat. No. B025839
CAS RN: 107475-10-5
M. Wt: 466.4 g/mol
InChI Key: BFRZFPYLAVZIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl Phosphate Bis- (2-amino- 2-methyl-1,3-propanediol) Salt is a sensitive fluorogenic substrate employed in fluorometric and UV-spectrophotometric assays of phosphatases . It can also be used in analytical study of stabilization and reduction of background fluorescence of hydroxycoumarin ester enzyme substrates .


Molecular Structure Analysis

The molecular formula of this compound is C18H31N2O10P and its molecular weight is 466.43 .


Chemical Reactions Analysis

This compound is used as a substrate in the detection and measurement of phosphatase activity . It enables accurate and sensitive detection of phosphatase activity, contributing to biomedical research and drug development .


Physical And Chemical Properties Analysis

The compound is a white to off-white crystalline powder . It is stored at temperatures between 2-8°C .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt is phosphatase enzymes . These enzymes play a crucial role in various biological processes, including signal transduction, protein dephosphorylation, and energy metabolism .

Mode of Action

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt acts as a fluorescent substrate for phosphatase enzymes . When the phosphatase enzyme acts on this compound, it cleaves the phosphate group, resulting in the release of a fluorescent product, 4-Methylumbelliferone . The fluorescence intensity is directly proportional to the enzyme activity, allowing for the quantification of phosphatase activity .

Biochemical Pathways

The compound is involved in the phosphatase biochemical pathway . The downstream effects of this pathway include the regulation of various cellular processes such as cell growth, differentiation, and apoptosis .

Result of Action

The action of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt results in the generation of a fluorescent signal . This signal can be measured and used to quantify the activity of phosphatase enzymes, contributing to various areas of biomedical research and drug development .

Action Environment

The action, efficacy, and stability of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt can be influenced by various environmental factors. These may include the pH of the solution, temperature, and the presence of other interacting molecules. It is recommended to store the compound at 0 - 8°C to maintain its stability .

Future Directions

The compound is a valuable tool in biomedical research and drug development due to its role in the detection and measurement of phosphatase activity . Its future use will likely continue in these areas, contributing to our understanding of enzyme function and aiding in the development of new therapeutic strategies.

properties

IUPAC Name

2-amino-2-methylpropane-1,3-diol;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O6P.2C4H11NO2/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*1-4(5,2-6)3-7/h2-5H,1H3,(H2,12,13,14);2*6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRZFPYLAVZIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.CC(CO)(CO)N.CC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt
Reactant of Route 2
4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt
Reactant of Route 3
4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt
Reactant of Route 4
4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt
Reactant of Route 5
4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt
Reactant of Route 6
Reactant of Route 6
4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt

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